molecular formula C12H11ClN2O2S B14479707 Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate CAS No. 70588-66-8

Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B14479707
CAS No.: 70588-66-8
M. Wt: 282.75 g/mol
InChI Key: DODXXFNYHLEPKU-UHFFFAOYSA-N
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Description

Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial activity, while the amino group allows for further chemical modifications .

Properties

CAS No.

70588-66-8

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

methyl 2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C12H11ClN2O2S/c1-17-10(16)6-9-11(15-12(14)18-9)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H2,14,15)

InChI Key

DODXXFNYHLEPKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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